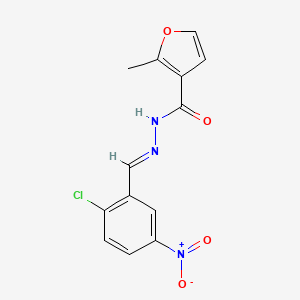![molecular formula C20H24N6O B5614472 N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide](/img/structure/B5614472.png)
N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is related to a class of pyrazolo[1,5-a]pyrimidine derivatives, which have been synthesized with varying moieties to target specific receptor subtypes or for potential pharmacological activities. These compounds, including N,N-dimethyl variants, are part of broader research efforts exploring their synthesis, molecular structure, and potential biological activities, excluding their application as drugs and their dosage or side effects (Squarcialupi et al., 2017).
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, starting from basic pyrazolo[1,5-a]pyrimidine frameworks to introduce various substituents, including N,N-dimethyl piperazine moieties. These synthetic routes aim to explore the chemical space around the pyrazolo[1,5-a]pyrimidine core for enhanced biological activity (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific interactions between the pyrazolo[1,5-a]pyrimidine core and the substituted groups. Structural analyses, including X-ray crystallography and molecular modeling, have been conducted to understand the conformational preferences and potential receptor-binding characteristics of these molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by the substituents on the pyrazolo[1,5-a]pyrimidine core, affecting their potential as intermediates in further chemical syntheses or modifications. These properties are crucial for developing derivatives with enhanced or targeted pharmacological activities (Bruni et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline forms of these compounds, are influenced by the nature of the substituents and the core structure. Understanding these properties is essential for their formulation and potential application in various biological studies (Gelling & Wibberley, 1969).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are critical for the compound's application in chemical syntheses and potential biological roles. These properties are explored through detailed synthetic and analytical studies to understand the compound's behavior in biological systems (Mattioda et al., 1975).
Propiedades
IUPAC Name |
N,N-dimethyl-4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-13-18-21-17(16-7-5-4-6-8-16)14-19(26(18)22-15)24-9-11-25(12-10-24)20(27)23(2)3/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYVUBGVXAIJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C(=O)N(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)
![2-(8-benzyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(tert-butyl)acetamide](/img/structure/B5614395.png)



![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)
![1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5614443.png)


![N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5614475.png)
![1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5614485.png)
![(3R*,4R*)-4-amino-1-{3-[(4-chlorobenzyl)oxy]benzyl}piperidin-3-ol](/img/structure/B5614490.png)
![2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5614491.png)